ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE
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Overview
Description
ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an ethoxyphenyl group, and a formamido group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE typically involves a multi-step process:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenol, is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 3-(4-ethoxyphenyl)propanoate.
Introduction of the Formamido Group: The ethyl 3-(4-ethoxyphenyl)propanoate is then reacted with 4-methylphenyl isocyanate under controlled conditions to introduce the formamido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: Yields 4-ethoxyphenol and the corresponding carboxylic acid.
Reduction: Yields the corresponding alcohol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formamido group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE: Similar structure but with a methoxy group instead of an ethoxy group.
ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-CHLOROPHENYL)FORMAMIDO]PROPANOATE: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
Uniqueness
ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both ethoxy and formamido groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-(4-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-25-18-12-10-16(11-13-18)19(14-20(23)26-5-2)22-21(24)17-8-6-15(3)7-9-17/h6-13,19H,4-5,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYQZNQUYOBMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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